molecular formula C11H23O3P B13729197 Phosphonic acid, allyl-, dibutyl ester CAS No. 4762-64-5

Phosphonic acid, allyl-, dibutyl ester

Cat. No.: B13729197
CAS No.: 4762-64-5
M. Wt: 234.27 g/mol
InChI Key: KDBATBQFNNDWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a cornerstone of modern chemistry. Their diverse applications span from pharmaceuticals and agrochemicals to materials science and industrial catalysis. The unique properties imparted by the phosphorus atom, including its ability to exist in various oxidation states and form stable bonds with a range of elements, have made this class of compounds a fertile ground for chemical innovation. The versatility of organophosphorus compounds allows for the fine-tuning of electronic and steric properties, leading to the development of highly specific reagents, ligands, and functional materials.

Specific Significance of Allyl Phosphonate (B1237965) Esters in Organic and Materials Science

Within the broad family of organophosphorus compounds, allyl phosphonate esters are a notable subclass. These molecules are distinguished by the presence of an allyl group (CH₂=CH-CH₂) attached to the phosphorus atom of a phosphonate ester. This structural motif provides two key reactive sites: the phosphonate group, which can be involved in various chemical transformations, and the carbon-carbon double bond of the allyl group, which allows for a wide array of addition and polymerization reactions. This dual reactivity makes allyl phosphonate esters valuable building blocks in organic synthesis and polymer chemistry. They are recognized for their utility in introducing the phosphonate moiety into larger molecules and for their role as monomers in the creation of functional polymers, such as flame retardants.

Identification of Phosphonic acid, allyl-, dibutyl ester within the Broader Class of Organophosphonates

"this compound," also known as dibutyl allylphosphonate, is a specific member of the allyl phosphonate ester family. It is structurally defined by an allyl group and two butoxy groups attached to a central phosphorus atom. While the diethyl and dimethyl esters of allylphosphonic acid are more commonly cited in chemical literature, the dibutyl ester holds its own unique physicochemical properties conferred by the longer butyl chains. These properties can influence its solubility, reactivity, and performance in various applications.

Below is a data table outlining the key identifiers for this compound:

IdentifierValue
Chemical Name This compound
Synonym Dibutyl allylphosphonate
CAS Number 3538-46-1
Molecular Formula C₁₁H₂₃O₃P
Molecular Weight 234.28 g/mol

Overview of Major Research Domains and Scholarly Contributions for this compound

Research on "this compound" is primarily situated within the domain of synthetic organic chemistry. Scholarly work has highlighted its utility as a precursor in transition metal-catalyzed reactions, particularly those involving palladium.

A foundational contribution to the study of this compound is the work of Gennady M. Kosolapoff, who detailed its preparation in a 1951 publication in the Journal of the American Chemical Society. acs.orgacs.orgacs.org This early work laid the groundwork for subsequent explorations of its reactivity.

More recent research has focused on the unique reactivity of dibutyl allylphosphonate in the presence of palladium catalysts. For instance, it has been shown to react with palladium chloride to form a dibutyl phosphorylated π-allyl palladium chloride complex. researchgate.netresearchgate.net This intermediate can then react with nucleophiles, such as sodium dimethyl malonate, to produce functionalized 1-alkenylphosphonates. researchgate.netresearchgate.net This "umpolung" or reverse polarity reactivity is a significant finding, as it opens up synthetic pathways to complex phosphonate-containing molecules. researchgate.net Furthermore, dibutyl allylphosphonate has been utilized as a reactant in the Mizoroki-Heck reaction, a powerful carbon-carbon bond-forming reaction. sci-hub.se

The following table summarizes some of the key research findings related to this compound:

Research AreaKey Finding
Synthesis Preparation method first detailed by G. M. Kosolapoff in 1951. acs.orgacs.orgacs.org
Palladium-Catalyzed Reactions Forms a π-allyl palladium complex with palladium chloride, enabling reactions with nucleophiles. researchgate.netresearchgate.net
Umpolung Reactivity Demonstrates reverse polarity reactivity, allowing for the synthesis of 3-substituted 1-alkenylphosphonates. researchgate.net
Mizoroki-Heck Reaction Serves as a reactant in this significant carbon-carbon bond-forming reaction. sci-hub.se

While its applications in materials science are not as well-documented as those of its diethyl counterpart, the fundamental reactivity of dibutyl allylphosphonate suggests potential for its use in the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4762-64-5

Molecular Formula

C11H23O3P

Molecular Weight

234.27 g/mol

IUPAC Name

1-[butoxy(prop-2-enyl)phosphoryl]oxybutane

InChI

InChI=1S/C11H23O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h6H,3-5,7-11H2,1-2H3

InChI Key

KDBATBQFNNDWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC=C)OCCCC

Origin of Product

United States

Synthetic Methodologies for Phosphonic Acid, Allyl , Dibutyl Ester

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of dibutyl allylphosphonate relies on well-established reactions in organophosphorus chemistry. These methods have been refined over time to improve yields and reaction conditions.

Michaelis-Arbusov Reaction Adaptations

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents the most common method for preparing dibutyl allylphosphonate. google.com The fundamental reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonium (B103445) intermediate that subsequently rearranges to the thermodynamically more stable phosphonate (B1237965). google.com

The general mechanism begins with the SN2 attack of the phosphorus atom in tributyl phosphite on the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). This initial step forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the butyl groups of the phosphonium salt in a second SN2 reaction, yielding the final dibutyl allylphosphonate and a butyl halide byproduct. google.com

In a typical stoichiometric approach, tributyl phosphite is reacted with an allyl halide. The reaction is generally performed by heating the neat mixture of reactants. A slight excess of the more volatile allyl halide is often used to ensure the complete conversion of the phosphite.

A detailed procedure analogous to the synthesis of diethyl allylphosphonate involves reacting tributyl phosphite with allyl bromide. chemicalbook.com The mixture is heated, and after the reaction is complete, the excess allyl bromide and the butyl bromide byproduct are removed by distillation to yield the crude dibutyl allylphosphonate, which can be further purified by vacuum distillation.

Optimization of this reaction often involves careful control of the temperature and reaction time. For instance, in the synthesis of the closely related diethyl allylphosphonate, the reaction of triethyl phosphite with allyl bromide is conducted at 71°C for 3 hours. chemicalbook.com The subsequent removal of volatile components is achieved by heating at 120°C. chemicalbook.com A similar temperature profile, adjusted for the higher boiling points of the butylated reagents and products, would be applicable for the synthesis of dibutyl allylphosphonate.

A variation of this approach, more aligned with the Michaelis-Becker reaction, involves the reaction of dibutyl sodiophosphite with allyl chloride. acs.org This method, however, has been reported to produce the desired monosubstituted product in disappointing yields, with the formation of tetrabutyl propanediphosphonate as a significant byproduct. acs.org

The following table summarizes representative stoichiometric conditions for the synthesis of dialkyl allylphosphonates based on the Michaelis-Arbuzov reaction.

Table 1: Stoichiometric Michaelis-Arbuzov Reaction Conditions for Dialkyl Allylphosphonates

Phosphite Reactant Halide Reactant Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Triethyl phosphite Allyl bromide 71 3 98 chemicalbook.com
Dibutyl sodiophosphite Allyl chloride Reflux in hexane 0.5 - 6 Low (unspecified) acs.org

To improve reaction efficiency and moderate the required conditions, catalytic versions of the Michaelis-Arbuzov reaction have been developed. These approaches often involve the use of Lewis acids or transition metal catalysts.

For the synthesis of benzyl (B1604629) phosphonates, zinc iodide (ZnI₂) has been effectively used as a catalyst to promote the reaction between benzylic alcohols and triethyl phosphite. researchgate.net This suggests that a similar catalytic system could be applied to the reaction of allyl alcohol with tributyl phosphite to form dibutyl allylphosphonate, providing a more direct route that avoids the preparation of allyl halides.

Furthermore, a Chinese patent describes a method for the preparation of diethyl allylphosphonate using a catalyst such as potassium iodide (KI), sodium iodide (NaI), or copper(I) chloride (CuCl). google.com The reaction is carried out in a high-boiling point solvent to maintain a high reaction temperature (130-170°C) at atmospheric pressure, which facilitates the removal of the ethyl chloride byproduct and drives the reaction to completion, resulting in high yields. google.com This catalytic approach is likely translatable to the synthesis of the dibutyl ester.

Table 2: Catalytic Michaelis-Arbuzov Type Reaction Conditions

Phosphite Reactant Allyl Source Catalyst Solvent Temperature (°C) Reported Yield (%) Reference
Triethyl phosphite Allyl chloride KI, NaI, or CuCl High-boiling organic solvent 130-170 74.7 - 93.7 google.com
Triethyl phosphite Benzylic alcohols ZnI₂ Tetrahydrofuran Reflux Good to excellent researchgate.net

Transesterification Processes Involving Phosphonate Precursors

Dibutyl allylphosphonate can also be synthesized through the transesterification of a more readily available dialkyl allylphosphonate, such as dimethyl or diethyl allylphosphonate, with butanol. This method is particularly useful when the desired alcohol (butanol) is less volatile than the alcohol being displaced (methanol or ethanol).

The reaction is typically catalyzed by a base, such as a sodium alkoxide (e.g., sodium butoxide), or an acid. google.com The process involves heating the starting phosphonate with an excess of butanol in the presence of the catalyst. The equilibrium is driven towards the formation of the desired dibutyl ester by continuously removing the lower-boiling alcohol byproduct through distillation.

Microwave-assisted alcoholysis has also been shown to be an effective method for the transesterification of phosphonates. For instance, the reaction of dibenzyl phosphite with butanol can be carried out under continuous flow microwave conditions. mdpi.com While this example involves a phosphite, the principle is applicable to phosphonates. The study demonstrated that at 120°C, a mixture of the starting material, the mixed benzyl-butyl ester, and the fully transesterified dibutyl ester is obtained. mdpi.com Adjusting the reaction time, temperature, and stoichiometry can optimize the yield of the desired dibutyl product.

A study on the microwave-assisted alcoholysis of diethyl phenylphosphonate (B1237145) with butanol in the presence of ionic liquids also provides insight into the conditions required for transesterification. mtak.hu

Table 3: Transesterification Conditions for the Synthesis of Butyl Esters

Starting Ester Alcohol Catalyst/Conditions Temperature (°C) Product Distribution Reference
Dibenzyl phosphite Butanol Continuous flow, microwave 120 49% starting material, 47% mixed ester, 4% dibutyl ester mdpi.com
Diaryl phosphonate Aliphatic alcohol Sodium alkoxide Reflux High (unspecified) google.com
Diethyl phenylphosphonate Butanol [bmim][BF₄], microwave 160 Mixture of starting material, mixed ester, and dibutyl ester mtak.hu

Olefin Functionalization via Hydrophosphonylation

Hydrophosphonylation, the addition of a P-H bond across a carbon-carbon multiple bond, represents a direct and atom-economical route to phosphonates. In the context of dibutyl allylphosphonate synthesis, this would involve the addition of dibutyl phosphite (dibutyl H-phosphonate) to an allene (B1206475) or a suitable propargyl derivative.

While specific examples for the synthesis of dibutyl allylphosphonate via this method are not prevalent in the literature, rhodium-catalyzed hydrophosphorylation of terminal alkynes has been shown to be a highly selective method for the formation of (E)-alkenylphosphonates. researchgate.net This suggests that a similar catalytic system could potentially be adapted for the hydrophosphonylation of allene or propyne (B1212725) to yield the target allylphosphonate. The regioselectivity of such a reaction would be a critical factor to control.

Novel and Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel methods for the formation of C-P bonds, which can be applied to the synthesis of allylphosphonates.

One such strategy involves transition metal-catalyzed cross-coupling reactions. For example, a nickel-catalyzed Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2-arylallylphosphonates. nih.gov This method involves the coupling of a diethyl (2-bromoallyl)phosphonate with an arylboronic acid in the presence of a nickel catalyst in water. nih.gov While this produces a substituted allylphosphonate, the methodology highlights the potential of modern cross-coupling reactions in synthesizing functionalized allylphosphonates under relatively mild and environmentally friendly conditions.

Ene-yne metathesis is another modern synthetic tool that has been applied to the synthesis of phosphorus-containing 1,3-dienes from allylphosphonates. acs.org This reaction, catalyzed by a Grubbs catalyst, demonstrates the ability of the allylphosphonate moiety to participate in sophisticated catalytic cycles, opening up possibilities for the synthesis of more complex phosphonate structures.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become a cornerstone for the formation of phosphorus-carbon (P-C) bonds, providing powerful tools for the synthesis of phosphonates, including allylic derivatives. nih.gov Catalytic systems based on palladium and copper are particularly prominent, offering efficient pathways under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction, are widely employed for the synthesis of aryl and vinyl phosphonates. nih.govnih.gov This methodology involves the reaction of a hydrophosphonate, such as dibutyl phosphite, with a halide. The principles of this reaction can be extended to the synthesis of allylic phosphonates. A key pathway is the palladium-catalyzed reaction between an allyl source and a phosphite. researchgate.net

The Hirao reaction traditionally utilizes palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a base. nih.gov Research has focused on expanding the scope and improving the efficiency of these reactions. For instance, using 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand with Pd(OAc)₂ has been shown to improve reaction yields and lower the required catalyst loading for certain substrates. nih.gov The direct alkylation of H-phosphinate esters with allylic alcohols, catalyzed by palladium, represents another modern approach where water is the only byproduct. semanticscholar.org

Table 1: Palladium-Catalyzed Synthesis of Allylic and Related Phosphonates
Catalyst SystemReactantsKey ConditionsProduct TypeYieldReference
Pd(PPh₃)₄Aryl/Vinyl Halide, Dialkyl PhosphiteToluene or solvent-free, with baseAryl/Vinyl PhosphonateGood to Excellent nih.gov
Pd(OAc)₂ / dppf2-Chloropyrazine, Diethyl PhosphiteTriethylamine, Reflux in CH₃CNHeteroaryl Phosphonate67% nih.gov
Pd(OAc)₂ (ligand-free)Bromoarenes, Diethyl PhosphiteMicrowave, solvent-free, triethylamineAryl Phosphonateup to 93-99% scispace.com
Pd catalystAllyl Acetates, Trialkyl PhosphitesNot specifiedAllylphosphonateNot specified researchgate.net

Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for P-C bond formation. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst for coupling reactions involving phosphonates. For example, the synthesis of α-aryl malonates can be achieved by coupling an aryl iodide with diethyl malonate using catalytic amounts of CuI and 2-phenylphenol. mit.edunih.gov While this example does not directly produce an allylphosphonate, the underlying principle of copper-catalyzed C-P or C-C bond formation is relevant.

More directly, copper-catalyzed cross-coupling of allyl phosphates has been developed, demonstrating the utility of copper in activating allylic systems. organic-chemistry.org An efficient method for this transformation utilizes a copper catalyst under mild, ligand-free conditions, achieving high regio- and stereoselectivity. organic-chemistry.org These developments suggest a strong potential for copper-mediated pathways in the synthesis of dibutyl allylphosphonate from suitable allylic precursors and dibutyl phosphite.

Table 2: Copper-Mediated Synthetic Reactions
Catalyst SystemReactantsKey ConditionsProduct TypeYieldReference
CuI / N,N'-dimethylethylenediamineAryl Halide, Dibutyl PhosphiteCs₂CO₃ as baseAryl Phosphonate86% nih.gov
CuI / 2-PhenylphenolAryl Iodide, Diethyl MalonateCs₂CO₃, mild conditionsα-Aryl MalonateGood to Excellent mit.edunih.gov
CuTC (Copper(I) thiophene-2-carboxylate)Allyl Phosphate (B84403), Fluoro-silylesterKF, DMF, Room TemperatureAllyl Monofluoroalkylated Compoundup to 90% organic-chemistry.org

While palladium and copper are the most extensively studied catalysts for phosphonate synthesis, other transition metals have also been utilized. Nickel salts, for instance, have been known to catalyze P-C coupling reactions, predating some of the more established palladium-based Hirao protocols. nih.gov Early methods using nickel halides for similar syntheses were explored, though they sometimes suffered from issues like catalyst deactivation. The development of more robust ligand systems for nickel could potentially overcome these limitations and provide another viable route for allylic phosphonylation.

Green Chemistry Principles in Phosphonate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In phosphonate synthesis, this often translates to developing solvent-free reaction systems, utilizing aqueous media, or employing biocatalysis.

A significant advancement in "greening" the Hirao reaction is the use of microwave irradiation under solvent-free conditions. nih.govscispace.com This approach can dramatically reduce reaction times and eliminate the need for volatile organic solvents. The P-C coupling of various hydrophosphoryl compounds (>P(O)H) with bromoarenes has been successfully performed using a ligand-free Pd(OAc)₂ catalyst and a base, often with the P-reagent itself acting as the solvent when used in excess. scispace.comresearchgate.net This technique is applicable to a broad spectrum of substrates and represents a more sustainable version of the classical Hirao reaction. scispace.com

Another green strategy involves using environmentally benign alternative solvents. Polyethylene (B3416737) glycol (PEG) has been employed as a reaction medium for the synthesis of benzyl phosphonates, where it can also act as a phase transfer catalyst, enhancing the reactivity of inorganic bases and avoiding the need for toxic organic solvents. frontiersin.org

The field of biocatalysis offers a promising frontier for green chemistry, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. While the biocatalytic formation of P-C bonds is a specialized and developing area, it holds potential for the synthesis of phosphonates. Research into enzymes capable of catalyzing C-P bond formation is ongoing. The application of such enzymatic approaches could provide a highly sustainable and efficient pathway for the synthesis of complex organophosphorus compounds, including dibutyl allylphosphonate, although specific biocatalytic routes for this particular compound are not yet widely established in the literature.

Continuous Flow Chemistry Applications for Scalable Synthesis

While specific literature detailing the continuous flow synthesis of dibutyl allylphosphonate is not abundant, the principles and successes in the synthesis of analogous compounds, such as diethyl allylphosphonate, provide a strong basis for its application. Continuous flow chemistry offers significant advantages over traditional batch processes for industrial-scale production, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

A patented method for the preparation of diethyl allylphosphonate highlights a semi-continuous approach that can be adapted for dibutyl allylphosphonate. This method involves the slow, uniform injection of an allyl halide into a heated solution of a trialkyl phosphite using a micropump. This technique allows for the reaction to be conducted at atmospheric pressure and higher temperatures, which can significantly reduce reaction times and improve yields. The controlled addition of the reactant is a key feature of flow chemistry, minimizing side reactions and improving the safety profile of the process.

The benefits of moving from a semi-batch process to a fully continuous flow system are numerous. In a typical setup, streams of the reactants, such as tributyl phosphite and an allyl halide, would be pumped into a heated microreactor or a packed-bed reactor. The precise control over reaction parameters like temperature, pressure, and residence time in a continuous flow setup can lead to higher selectivity and yield. Research on the continuous flow alcoholysis of dialkyl H-phosphonates has demonstrated that these methods can be fine-tuned to achieve specific products in shorter reaction times and on a larger scale compared to batch processes. This indicates a strong potential for the development of a dedicated continuous flow process for dibutyl allylphosphonate, paving the way for more efficient and scalable industrial production.

ParameterBatch ProcessContinuous Flow Process (Projected)
Reaction Control Less precise, potential for hotspotsPrecise temperature and residence time control
Safety Higher risk with large volumes of reactantsSmaller reaction volumes, improved heat dissipation
Scalability Difficult, requires larger reactorsEasier, by extending operational time
Product Consistency Variable batch-to-batchHigh consistency

Purification and Isolation Techniques for Research Grade Material

The purity of dibutyl allylphosphonate is critical for its subsequent use in research and as a chemical intermediate. A combination of distillation and chromatographic techniques is typically employed to achieve the high purity required for research-grade material.

Distillation and Advanced Chromatographic Separations

Distillation, particularly under reduced pressure (vacuum distillation), is the primary method for the purification of dibutyl allylphosphonate. This technique is well-suited for separating the desired product from non-volatile impurities and unreacted starting materials. The boiling point of the compound is significantly lowered under vacuum, which prevents thermal decomposition that might occur at higher temperatures. For instance, the analogous diethyl allylphosphonate is purified by distillation to remove excess allyl chloride and the solvent.

For achieving even higher levels of purity, advanced chromatographic separations can be employed. While detailed studies on the advanced chromatography of dibutyl allylphosphonate are limited, techniques such as column chromatography are standard practice for the purification of similar phosphonate esters. In cases where distillation is insufficient to separate closely boiling impurities, preparative high-performance liquid chromatography (HPLC), particularly on a reversed-phase column, could be a viable, albeit more costly, option for obtaining research-grade material of the highest purity. The high polarity of phosphonic acid esters can make chromatographic purification challenging, sometimes necessitating the use of specialized stationary phases or solvent systems.

Purification TechniqueApplicationAdvantagesLimitations
Vacuum Distillation Primary purificationEffective for removing non-volatile impurities, scalableMay not separate compounds with close boiling points
Column Chromatography High-purity applicationsCan separate structurally similar compoundsCan be time-consuming and require large solvent volumes
Preparative HPLC Ultra-high purityExcellent separation efficiencyHigher cost, limited scalability

Recrystallization and Other Solid-Liquid Purification Methods

Recrystallization is a powerful purification technique for solid compounds. However, as dibutyl allylphosphonate is a liquid at room temperature, recrystallization is not a directly applicable method for its purification.

Other solid-liquid purification methods are generally not employed for liquid phosphonic acid esters like dibutyl allylphosphonate. Techniques such as filtration are more relevant in the production of phosphoric acid to separate solid impurities. Purification of phosphonic acid esters typically relies on liquid-liquid extraction followed by distillation or chromatography. In a typical workup, after the reaction is complete, the mixture is washed with water or a brine solution to remove water-soluble byproducts and unreacted reagents. The organic layer containing the dibutyl allylphosphonate is then dried and purified by distillation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, including dibutyl allylphosphonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of dibutyl allylphosphonate, distinct signals corresponding to the protons of the allyl and dibutyl groups are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of the phosphonate (B1237965) group.

The allylic protons are expected to show a complex splitting pattern due to both geminal and vicinal couplings, as well as coupling to the phosphorus atom. The terminal vinyl protons (=CH₂) would appear as distinct multiplets, typically in the range of 5.2-5.4 ppm. The internal vinyl proton (-CH=) would resonate further downfield, around 5.8-6.0 ppm, as a multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene protons attached to the phosphorus atom (P-CH₂-) are expected to appear as a doublet of doublets around 2.6-2.8 ppm, with coupling to both the vinyl protons and the phosphorus nucleus.

The butyl group protons will exhibit characteristic signals. The protons of the terminal methyl group (-CH₃) are anticipated to appear as a triplet at approximately 0.9 ppm. The methylene protons adjacent to the methyl group (-CH₂-CH₃) would likely resonate around 1.4 ppm as a sextet. The next methylene group (-O-CH₂-CH₂-) would be expected around 1.6-1.7 ppm as a quintet. The methylene protons directly attached to the oxygen atom (-O-CH₂-) are the most deshielded of the butyl chain and would appear as a multiplet around 3.9-4.1 ppm, showing coupling to both the adjacent methylene protons and the phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Dibutyl Allylphosphonate

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Allyl CH=CH₂ 5.2 - 5.4 m
Allyl CH =CH₂ 5.8 - 6.0 m
P-CH₂ -CH=CH₂ 2.6 - 2.8 ddt
O-CH₂ -CH₂-CH₂-CH₃ 3.9 - 4.1 m
O-CH₂-CH₂ -CH₂-CH₃ 1.6 - 1.7 p
O-CH₂-CH₂-CH₂ -CH₃ 1.4 sex
O-CH₂-CH₂-CH₂-CH₃ 0.9 t

d: doublet, t: triplet, p: pentet, sex: sextet, m: multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in dibutyl allylphosphonate will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Coupling between phosphorus and carbon atoms (J-P) is also a key feature.

The allylic carbons are expected at ~118 ppm for the terminal vinyl carbon (=CH₂), which will show a coupling to phosphorus (²JPC), and at ~132 ppm for the internal vinyl carbon (-CH=). The methylene carbon attached to the phosphorus (P-CH₂) will be significantly affected by the phosphorus atom, appearing as a doublet around 25-30 ppm with a large one-bond P-C coupling constant (¹JPC).

The butyl carbons will show a predictable pattern. The carbon of the terminal methyl group (-CH₃) will be the most upfield, around 13 ppm. The adjacent methylene carbon (-CH₂-CH₃) is expected around 18 ppm. The next methylene carbon (-O-CH₂-CH₂-) should appear around 32 ppm, showing a three-bond coupling to phosphorus (³JPC). The carbon directly bonded to the oxygen atom (-O-CH₂) will be the most downfield of the butyl chain, at approximately 65-67 ppm, and will exhibit a two-bond coupling to phosphorus (²JPC).

Table 2: Predicted ¹³C NMR Chemical Shifts for Dibutyl Allylphosphonate

Carbon Predicted Chemical Shift (ppm)
Allyl CH=C H₂ ~118
Allyl C H=CH₂ ~132
P-C H₂-CH=CH₂ 25 - 30
O-CH₂ -CH₂-CH₂-CH₃ 65 - 67
O-CH₂-C H₂-CH₂-CH₃ ~32
O-CH₂-CH₂-C H₂-CH₃ ~18

³¹P NMR spectroscopy is a highly diagnostic tool for organophosphorus compounds as the chemical shift is very sensitive to the electronic environment of the phosphorus atom. wikipedia.org For phosphonate esters like dibutyl allylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonate esters typically falls within the range of +15 to +35 ppm relative to an 85% phosphoric acid standard. huji.ac.ilresearchgate.net The specific chemical shift for dibutyl allylphosphonate would be influenced by the electronic effects of the allyl and butyl groups.

Multidimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For dibutyl allylphosphonate, COSY would show correlations between adjacent protons in the butyl chains (e.g., between the -O-CH₂- and -CH₂-CH₂- protons) and within the allyl group (e.g., between the P-CH₂- and -CH= protons, and between the -CH= and =CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JHC and ³JHC). columbia.edu HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the protons of the O-CH₂ groups and the phosphorus-bound carbon of the allyl group, as well as with the adjacent carbon in the butyl chain. It would also confirm the P-C bond by showing a correlation between the allylic vinyl protons and the P-CH₂ carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

The vibrational spectrum of dibutyl allylphosphonate is dominated by the characteristic modes of the phosphonate ester group, as well as vibrations from the allyl and butyl moieties.

P=O Stretching: The most prominent feature for a phosphonate ester in an IR spectrum is the strong absorption band corresponding to the P=O stretching vibration. This typically appears in the region of 1250-1200 cm⁻¹.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are also characteristic. These usually result in strong bands in the 1050-950 cm⁻¹ region.

C-O-C Stretching: The stretching of the C-O bond within the butoxy group will also contribute to the complex pattern in the 1100-1000 cm⁻¹ region.

Allyl Group Vibrations: The C=C stretching vibration of the allyl group is expected to produce a band of medium intensity around 1640 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹, while the =C-H bending (out-of-plane) vibrations give rise to characteristic bands in the 1000-900 cm⁻¹ region.

Butyl Group Vibrations: The C-H stretching vibrations of the methylene and methyl groups of the butyl chains will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for these groups will appear in the 1470-1370 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the P=O and C=C stretching vibrations, which often give rise to strong and sharp signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Dibutyl Allylphosphonate

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretch (sp³) 2850 - 3000
C-H stretch (sp²) 3000 - 3100
C=C stretch ~1640
P=O stretch 1200 - 1250
P-O-C stretch 950 - 1050

Analysis of Allylic and Butyl Group Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying the characteristic functional groups of dibutyl allylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule. For dibutyl allylphosphonate, the spectra would exhibit distinct signals corresponding to the allyl and dibutyl moieties. While specific experimental data for the dibutyl ester is not readily available in public literature, the expected chemical shifts can be inferred from its diethyl analog, diethyl allylphosphonate, and general principles of NMR spectroscopy.

The allyl group is characterized by three types of protons: those on the terminal methylene group (=CH₂), the internal methine proton (-CH=), and the methylene group attached to the phosphorus atom (P-CH₂-). The protons of the terminal vinyl group are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 6.0 ppm. The proton on the internal carbon of the double bond will also resonate in this region, often as a complex multiplet due to coupling with the adjacent protons. The methylene protons attached to the phosphorus atom are deshielded and coupled to the phosphorus nucleus, resulting in a doublet of doublets in the range of 2.5-3.0 ppm.

The dibutyl groups will show characteristic signals for the four methylene groups (-OCH₂CH₂CH₂CH₃). The protons on the methylene group directly attached to the oxygen atom (-OCH₂-) are the most deshielded and are expected to appear around 4.0 ppm, showing coupling to the adjacent methylene protons and potentially to the phosphorus atom. The subsequent methylene groups will appear progressively upfield, with the terminal methyl protons (-CH₃) resonating at the most upfield position, typically around 0.9 ppm.

In ¹³C NMR, the carbons of the allyl group would appear in the olefinic region (115-140 ppm) and the aliphatic region for the carbon attached to phosphorus. The carbons of the butyl chains would be observed in the aliphatic region (10-70 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Dibutyl Allylphosphonate

GroupProtonsPredicted Chemical Shift (ppm)Multiplicity
Allyl=CH₂5.0 - 5.4dd
Allyl-CH=5.7 - 6.0m
AllylP-CH₂-2.6 - 2.9dd
Butyl-OCH₂-3.9 - 4.2m
Butyl-OCH₂CH₂-1.6 - 1.8m
Butyl-CH₂CH₃1.3 - 1.5m
Butyl-CH₃0.8 - 1.0t

Note: dd = doublet of doublets, m = multiplet, t = triplet. Predicted values are based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For dibutyl allylphosphonate, the IR spectrum would display key absorption bands confirming the presence of the P=O, C=C, C-O, and C-H bonds.

The prominent P=O stretching vibration is expected to appear as a strong band in the region of 1250-1200 cm⁻¹. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹. The C-O-P linkage would likely show strong absorptions in the 1050-950 cm⁻¹ range. The C-H stretching vibrations of the allyl and butyl groups would be visible just below and above 3000 cm⁻¹, with the sp² C-H of the allyl group appearing at a slightly higher wavenumber than the sp³ C-H of the butyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for Dibutyl Allylphosphonate

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
P=OStretch1250 - 1200Strong
C=C (Allyl)Stretch~1645Medium
=C-H (Allyl)Stretch3100 - 3000Medium
C-H (Butyl)Stretch3000 - 2850Strong
C-O-PStretch1050 - 950Strong

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For dibutyl allylphosphonate, the molecular ion peak would be expected, although it might be of low intensity due to the instability of the initial ion. Common fragmentation pathways would involve the cleavage of the P-C and P-O bonds. Loss of the allyl group (C₃H₅, 41 Da) or a butoxy group (C₄H₉O, 73 Da) would be expected. Further fragmentation of the butyl chains through the loss of alkenes (e.g., butene, 56 Da) is also a probable pathway.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive-ion mode ESI-MS, dibutyl allylphosphonate would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ESI typically results in less fragmentation compared to EI, making it ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can be performed to induce fragmentation and obtain structural information.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For dibutyl allylphosphonate (C₁₁H₂₃O₃P), the exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental composition with a high degree of confidence.

Interactive Data Table: Calculated Exact Masses for Dibutyl Allylphosphonate Ions

IonElemental FormulaCalculated Exact Mass (Da)
[M]⁺C₁₁H₂₃O₃P234.1385
[M+H]⁺C₁₁H₂₄O₃P235.1463
[M+Na]⁺C₁₁H₂₃O₃PNa257.1282

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating dibutyl allylphosphonate from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like dibutyl allylphosphonate. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

A common setup for the analysis of organophosphorus compounds involves a capillary GC column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general-purpose analysis, providing a response that is proportional to the mass of carbon in the analyte. For more selective and sensitive detection of phosphorus-containing compounds, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is often employed. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification based on the mass spectrum of the eluting compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For dibutyl allylphosphonate, a reversed-phase HPLC method would be appropriate.

This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to optimize the separation of the target compound from any impurities. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for confident identification and quantification. sielc.com

Other Advanced Analytical Techniques for Research Quality Control

Beyond standard spectroscopic methods, a suite of other advanced analytical techniques is crucial for the in-depth characterization of "Phosphonic acid, allyl-, dibutyl ester." These techniques provide vital information on the elemental composition, thermal stability, and phase behavior of the compound, which are indispensable for its application in materials research.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the weight percentage of constituent elements, researchers can confirm the purity and identity of "this compound."

In a foundational study on the preparation of this compound, elemental analysis was performed to confirm its successful synthesis. The analysis focused on the phosphorus content, a key element in the molecule. The experimental findings were in close agreement with the theoretically calculated values, thus verifying the molecular formula of the compound as C₁₁H₂₃O₃P. acs.org

The theoretical phosphorus content is calculated based on the molecular formula. The observed value from the experimental analysis provides a direct measure of the compound's purity with respect to its elemental composition.

Table 1: Elemental Analysis Data for Dibutyl Allylphosphonate

Element Theoretical Percentage (%) Experimental Percentage (%)

Note: Data extracted from the synthesis and characterization of dibutyl allylphosphonate. acs.org

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is particularly important for compounds like "this compound" when they are considered for use in polymers or other materials that may be subjected to high temperatures during processing or in their final application. The TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

A thorough review of the scientific literature did not yield specific Thermogravimetric Analysis (TGA) data for "this compound." While the thermal properties of polymers derived from phosphonates are studied, the TGA data for the unpolymerized monomer is not detailed in the available research.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of a material, including its phase transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, glass transitions, and crystallization events. For "this compound," DSC would be instrumental in understanding its behavior at different temperatures, which is crucial for its polymerization and for the characterization of the resulting polymers.

Despite a comprehensive search of research databases, no specific Differential Scanning Calorimetry (DSC) data for "this compound" could be located. Research on allylphosphonates typically focuses on their synthesis and polymerization, with thermal analysis often being performed on the final polymer rather than the monomer.

Reaction Chemistry and Transformation Pathways of Phosphonic Acid, Allyl , Dibutyl Ester

Radical Polymerization Mechanisms and Applications

Radical polymerization is a primary method for converting vinyl and allyl monomers into polymers. However, the polymerization behavior of allyl monomers like DBAP is distinct from that of more reactive vinyl monomers such as styrenes or acrylates.

The free-radical homopolymerization of allyl monomers, including DBAP, is generally inefficient, typically resulting in the formation of low molecular weight oligomers rather than high polymers. nih.gov This is primarily due to a significant side reaction known as degradative chain transfer. nih.govwikipedia.org

The generalized mechanism is as follows:

Initiation: An initiator (I) decomposes to form primary radicals (R•), which add to a DBAP monomer to start a polymer chain (P•).

Propagation: The polymer radical (P•) adds to another DBAP monomer, extending the chain.

Degradative Chain Transfer: The polymer radical (P•) abstracts an allylic hydrogen from a DBAP monomer, terminating the chain and forming a stable, less reactive allyl radical.

Termination: Radicals combine or disproportionate to terminate the kinetic chain.

Due to this inherent limitation, the homopolymerization of DBAP is not a common route for producing high molecular weight materials. Kinetic studies on analogous allyl compounds confirm slow polymerization rates and low monomer conversions. researchgate.net

To overcome the challenges of homopolymerization, DBAP is frequently copolymerized with other vinyl monomers. This approach allows for the incorporation of the phosphonate (B1237965) functionality into a variety of polymer backbones, thereby modifying the properties of the final material, for instance, by enhancing flame retardancy or adhesion.

The behavior of a monomer in a free-radical copolymerization is described by its reactivity ratios (r₁ and r₂). These parameters quantify the relative tendency of a propagating radical to add to a monomer of its own kind versus the other comonomer. While specific, experimentally determined reactivity ratios for dibutyl allylphosphonate are scarce in the literature, data from analogous compounds like diethyl vinylphosphonate (DEVP) can provide insight.

For example, the reactivity ratios for the copolymerization of DEVP with common vinyl monomers have been calculated based on the Alfrey-Price Q-e scheme, which characterizes the general reactivity (Q) and polarity (e) of monomers. kpi.uasemanticscholar.org

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (M₁ adds M₁)r₂ (M₂ adds M₂)r₁ * r₂Copolymer Tendency
StyreneDEVP2.6890.3170.852Random/Blocky (Styrene)
Methyl Methacrylate (MMA)DEVP2.0980.2510.527Random
Acrylonitrile (AN)DEVP0.2390.2930.070Alternating

Data calculated for Diethyl Vinylphosphonate (DEVP) as an analogue for DBAP. kpi.ua

From this data, it can be inferred that DBAP, like DEVP, would be less reactive than monomers like styrene and MMA. The product of the reactivity ratios (r₁ * r₂) provides information about the monomer distribution in the copolymer chain. A value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternation. nih.gov The copolymerization of DEVP with acrylonitrile, for instance, shows a strong alternating tendency. kpi.ua This behavior suggests that copolymerization of DBAP is most effective with electron-accepting monomers.

Modern polymerization methods, known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The two most prominent techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a metal-catalyzed process that establishes a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species (typically an alkyl halide). This equilibrium minimizes termination reactions, allowing for controlled polymer growth. While the application of ATRP to allyl monomers can be challenging due to potential side reactions, phosphonate-containing methacrylate monomers have been successfully polymerized using this technique.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. A propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This rapid exchange between active and dormant polymer chains (terminated with the RAFT agent) ensures that all chains have an equal opportunity to grow. acs.org RAFT is highly versatile and tolerant of a wide range of functional groups, making it a suitable candidate for the controlled polymerization of functional monomers like DBAP, often in copolymerization systems. acs.orgresearchgate.netrsc.org Studies have demonstrated the successful RAFT polymerization of various phosphonate-containing vinyl and methacrylate monomers, yielding well-defined polymers and block copolymers. acs.orgresearchgate.net

Dibutyl allylphosphonate can be used to create cross-linked polymer networks, which are materials with enhanced mechanical strength, thermal stability, and solvent resistance. dtu.dkmdpi.com Cross-linking can be achieved in several ways:

Direct Copolymerization: If DBAP is copolymerized with a divinyl or multifunctional monomer, a cross-linked network is formed directly during the polymerization process.

Post-Polymerization Modification: A linear copolymer containing DBAP units can be synthesized first. The pendant allyl groups along the polymer backbone are then available for subsequent cross-linking reactions. rsc.orgnih.gov A highly efficient method for this is the thiol-ene reaction , where a multifunctional thiol compound is reacted with the allyl groups, often initiated by UV light, to form a stable thioether linkage and create a network structure. rsc.orgnih.govwikipedia.org This "click" chemistry approach is rapid, high-yielding, and proceeds under mild conditions. wikipedia.org

The density of cross-links, which dictates the final properties of the network, can be controlled by adjusting the concentration of DBAP in the initial copolymer and the stoichiometry of the cross-linking agent. mdpi.com

Copolymerization with Vinyl Monomers

Photochemical Reactions and Photoinitiated Processes

The allyl group in DBAP is susceptible to photochemical transformations, particularly photoinitiated radical reactions. These processes are valuable for applications such as UV-curable coatings and the formation of polymer networks under ambient conditions.

A primary example is the photoinitiated thiol-ene reaction . wikipedia.orgdtu.dk In the presence of a photoinitiator, UV light generates thiyl radicals (RS•) from a thiol compound. These radicals then add across the double bond of the DBAP's allyl group. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. wikipedia.orgscispace.com This reaction is highly efficient and is a cornerstone of photopolymerization for creating cross-linked films and materials. dtu.dkdtu.dk

Furthermore, research on allyl ether monomers suggests that photopolymerization can also proceed through a radical-mediated cyclization (RMC) mechanism. nih.gov This pathway involves the initial abstraction of an allylic hydrogen to form a stabilized radical, which then reacts with the double bond of a second monomer to create a five-membered ring structure. This mechanism presents an alternative to the less favorable free-radical addition pathway for some allyl monomers under photochemical initiation. nih.gov

Addition Reactions Involving the Allyl Moiety

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.

Hydrophosphonylation involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), across the C=C double bond. This reaction can be initiated by free-radical initiators, including photochemical methods. The addition of a second phosphonate group to the dibutyl allylphosphonate molecule can lead to the formation of diphosphonates, which have applications as chelating agents and in materials science. The regioselectivity of the addition can be influenced by the reaction conditions and the steric and electronic properties of the reactants.

The thiol-ene reaction is a highly efficient and versatile method for the functionalization of alkenes, including the allyl group of dibutyl allylphosphonate. wikipedia.org This reaction, which falls under the umbrella of "click chemistry," can be initiated by radicals generated either thermally or photochemically. wikipedia.org The reaction proceeds via a free-radical chain mechanism involving the addition of a thiyl radical (RS•) to the alkene, followed by chain transfer with another thiol molecule to yield the thioether product and regenerate the thiyl radical. wikipedia.org

This methodology allows for the covalent attachment of a wide range of thiol-containing molecules, including biomolecules, polymers, and functional small molecules, to the phosphonate scaffold. The high yields, stereoselectivity, and tolerance of a wide range of functional groups make the thiol-ene reaction a powerful tool for materials science and bioconjugation. wikipedia.org

Table 2: Illustrative Thiol-Ene Reaction with an Allyl Phosphonate

Thiol ReactantInitiatorProduct StructurePotential Application
1-ThioglycerolUV lightPhosphonate with diol functionalityIncreased hydrophilicity
Cysteine-containing peptideUV lightPeptide-phosphonate conjugateBioconjugation
Thiol-terminated polyethylene (B3416737) glycolUV lightPEGylated phosphonateImproved biocompatibility

This table provides hypothetical examples based on the known reactivity of allyl compounds in thiol-ene reactions.

The allyl double bond of dibutyl allylphosphonate is expected to undergo typical electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In the case of hydrohalogenation, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen atom adds to the more substituted carbon. masterorganicchemistry.com This regioselectivity arises from the formation of the more stable secondary carbocation intermediate during the reaction mechanism.

The resulting halogenated phosphonates can serve as versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Reactions at the Phosphonate Center

The phosphonate functional group itself can undergo various transformations, primarily involving the cleavage of the P-O-C ester bonds.

One of the most common reactions at the phosphonate center is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding phosphonic acid. Acid-catalyzed hydrolysis typically involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the ester alkyl group. Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. The rate of hydrolysis can be influenced by the steric bulk of the alkyl groups.

Transesterification, the exchange of the butyl groups for other alkyl or aryl groups, can also be achieved under appropriate catalytic conditions. This allows for the modification of the ester portion of the molecule, which can alter its physical and chemical properties.

Transesterification for Derivative Synthesis

Transesterification is a fundamental reaction for modifying the ester groups of phosphonates. In this process, the butoxy groups of dibutyl allylphosphonate are exchanged by reacting the compound with a different alcohol in the presence of a catalyst. This reaction is a viable route to synthesize a variety of allylphosphonate esters with different alkyl or aryl groups, thereby tuning the compound's physical and chemical properties.

The reaction can be catalyzed by both acids and bases, or by organometallic compounds such as dibutyltin diacetate. The choice of catalyst and reaction conditions influences the rate and efficiency of the transesterification process. This method provides access to a library of allylphosphonate derivatives that may serve as monomers, flame retardants, or intermediates in fine chemical synthesis.

Table 1: Representative Transesterification Reactions This table illustrates potential derivative syntheses from Dibutyl allylphosphonate.

Reactant Alcohol Catalyst Product
Methanol (CH₃OH) Acid or Base Phosphonic acid, allyl-, dimethyl ester
Ethanol (C₂H₅OH) Acid or Base Phosphonic acid, allyl-, diethyl ester
Phenol (C₆H₅OH) Organotin Phosphonic acid, allyl-, diphenyl ester

Hydrolysis Pathways (focus on chemical degradation, not biological)

The chemical degradation of dibutyl allylphosphonate via hydrolysis involves the cleavage of its P-O-C ester bonds. This process can be induced under both acidic and basic conditions and occurs in a stepwise manner. nih.govnih.govresearchgate.net

In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic phosphorus atom, leading to the displacement of the butoxide leaving groups. nih.gov Similar to acidic hydrolysis, the reaction proceeds sequentially through a monoester intermediate.

Table 2: Summary of Hydrolysis Pathways

Condition Reagent Intermediate Product Final Product
Acidic Conc. HCl, H₂O Phosphonic acid, allyl-, monobutyl ester Allylphosphonic acid
Basic NaOH, H₂O Phosphonic acid, allyl-, monobutyl ester Sodium salt of Allylphosphonic acid

Complexation with Metal Ions and Ligand Chemistry

The phosphonate group in dibutyl allylphosphonate is an effective ligand for a variety of metal ions. The oxygen atom of the phosphoryl (P=O) group acts as a Lewis base, donating electron density to coordinate with metal centers. This property allows the molecule to form stable organometallic complexes.

A notable example is its reaction with palladium(II) chloride. In this reaction, both the phosphonate group and the allyl group can participate in coordination. The interaction can lead to the formation of a dibutyl phosphorylated π-allylpalladium chloride complex. Such complexes are significant intermediates in organometallic chemistry and catalysis, where the palladium center can mediate a variety of subsequent transformations. researchgate.net The ability of phosphonates to act as ligands is a cornerstone of their application in catalysis.

Catalyst Development and Application in Organic Transformations

The dual functionality of dibutyl allylphosphonate makes it a valuable building block for the design of advanced catalytic systems. It can serve as a precursor to ligands for homogeneous catalysts or be incorporated into solid supports to create heterogeneous catalysts.

Phosphonic acid, allyl-, dibutyl ester as a Precursor for Ligands in Homogeneous Catalysis

Phosphines and related phosphorus compounds are a critical class of ligands in homogeneous catalysis, valued for their ability to tune the electronic and steric properties of metal catalysts. researchgate.netd-nb.info Dibutyl allylphosphonate can serve as a precursor to such systems.

The formation of π-allyl palladium complexes, as mentioned previously, is a key step in many palladium-catalyzed reactions, including allylic substitution. researchgate.netuu.nl In these catalytic cycles, the allylphosphonate-derived ligand can influence the reactivity and selectivity of the metal center. By modifying the ester groups or the allyl backbone, the ligand's properties can be systematically altered to optimize catalyst performance for specific organic transformations.

Role in Supported Catalysis and Heterogeneous Systems

Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation and recyclability. Dibutyl allylphosphonate can be utilized in the creation of such systems through several strategies.

One common approach is the immobilization of the phosphonate moiety onto a solid support, such as mesoporous silica. mdpi.comresearchgate.netsnc.edu This is typically achieved by first hydrolyzing the dibutyl ester to the corresponding phosphonic acid, which can then form strong, covalent bonds with the silica surface. mdpi.com The resulting phosphonate-functionalized silica can then be used to chelate catalytically active metal ions, creating a robust, site-isolated heterogeneous catalyst. researchgate.netsemanticscholar.org Such materials have shown promise in various catalytic reactions, including oxidations. researchgate.net

Alternatively, the allyl group can be exploited for polymerization or grafting onto a polymer support. This would result in a material where the phosphonate groups are pendant on the polymer chain, ready for coordination with metal centers to form a polymer-supported catalyst. The development of metal phosphonate networks as heterogeneous catalysts is also an active area of research, where these materials can exhibit high catalytic activity and stability. mdpi.comrsc.org

Theoretical and Computational Studies of Phosphonic Acid, Allyl , Dibutyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like phosphonic acid, allyl-, dibutyl ester. These ab initio methods provide a foundational understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. chemeo.comspecificpolymers.com For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be performed to find the global minimum energy conformation. chemeo.comspecificpolymers.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The resulting optimized geometry would provide precise data on the P=O, P-O, P-C, C=C, and C-H bond lengths, as well as the bond angles around the central phosphorus atom and within the allyl and butyl groups. Understanding the molecule's preferred shape is the first step in predicting its physical and chemical properties. Multiple low-energy conformations may exist due to the flexibility of the butyl and allyl side chains, and DFT can be used to calculate the relative energies of these conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the oxygen atoms of the phosphonate (B1237965) group or the π-system of the allyl group, indicating where the molecule is most likely to donate electrons in a reaction. Conversely, the LUMO would indicate the most probable sites for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive. specificpolymers.com A detailed FMO analysis would provide a visual representation of these orbitals and their energy levels, offering insights into the molecule's potential for participation in various chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis:

PropertyPredicted ValueUnit
HOMO Energy(Data not available)eV
LUMO Energy(Data not available)eV
HOMO-LUMO Gap(Data not available)eV
Dipole Moment(Data not available)Debye

Note: Specific values are not available in published literature and would require dedicated computational studies.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. These predictions are based on the calculated electron density around each nucleus in the optimized molecular geometry. The predicted shifts can then be compared with experimental data to confirm the structure of the compound.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. This theoretical infrared (IR) spectrum would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the P=O, P-O, C=C, and C-H bonds. These predicted frequencies help in the interpretation of experimental IR spectra.

A hypothetical data table for predicted spectroscopic data is presented below:

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
Allyl Group (CH₂=CH-CH₂)(Data not available)
Butyl Group (-O-CH₂-CH₂-CH₂-CH₃)(Data not available)
¹³C NMR Chemical Shifts (ppm)
Allyl Group (CH₂=CH-CH₂)(Data not available)
Butyl Group (-O-CH₂-CH₂-CH₂-CH₃)(Data not available)
³¹P NMR Chemical Shift (ppm) (Data not available)
Key IR Frequencies (cm⁻¹)
P=O Stretch(Data not available)
P-O-C Stretch(Data not available)
C=C Stretch (Allyl)(Data not available)

Note: Specific values are not available in published literature and would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of the system.

Investigation of Rotational Barriers and Conformational Isomerism

The flexible butyl and allyl chains of this compound mean that the molecule can adopt many different conformations. MD simulations can be used to explore the conformational landscape of the molecule by simulating its dynamic behavior. This allows for the investigation of rotational barriers around key single bonds, such as the P-O, O-C, and C-C bonds. Understanding these energy barriers is important for comprehending the molecule's flexibility and how it might change its shape in different environments.

Intermolecular Interactions in Polymer Matrices and Solutions

MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or the chains of a polymer matrix. By simulating a system containing many molecules of the phosphonate and the surrounding medium, it is possible to analyze the types and strengths of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of polymerization reactions involving monomers like dibutyl allylphosphonate. Through the application of quantum chemical calculations, it is possible to map out the potential energy surface of the reaction, identifying key intermediates and transition states that govern the polymerization process. While direct computational studies on dibutyl allylphosphonate are not extensively available in peer-reviewed literature, the mechanisms can be inferred from studies on analogous allyl and vinyl phosphonate monomers. rsc.orgmdpi.com

The free-radical polymerization of allyl monomers, including dibutyl allylphosphonate, is generally understood to proceed through the canonical steps of initiation, propagation, and termination. However, a characteristic feature of allyl monomers is the prevalence of chain transfer to the monomer, which can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. Computational studies on simpler allyl systems, such as allyl ethers, have proposed a radical-mediated cyclization (RMC) mechanism as a competing pathway to the conventional free-radical addition. nih.govacs.orgresearchgate.net This mechanism involves the abstraction of an allylic hydrogen atom, followed by the cyclization of the resulting radical with another monomer unit.

Identification of Transition States for Key Transformations

The identification of transition states is a cornerstone of mechanistic computational chemistry, providing insights into the energy barriers of elementary reaction steps. For the polymerization of dibutyl allylphosphonate, key transformations include the addition of an initiating radical to the double bond, the propagation step where the growing polymer radical adds to a new monomer, and the chain transfer reaction to the monomer.

Density Functional Theory (DFT) is a commonly employed method for locating and characterizing transition state geometries and energies. For the radical addition to the allyl double bond, the transition state would involve the approach of the radical to one of the sp2-hybridized carbon atoms, leading to the formation of a new carbon-radical bond. The geometry of this transition state would reveal the preferred orientation of the interacting species.

In the case of chain transfer, a significant competing reaction for allyl monomers, the transition state involves the abstraction of a hydrogen atom from the allylic position of the monomer by the propagating radical. The calculated energy barrier for this transition state, when compared to the barrier for propagation, can provide a quantitative measure of the likelihood of chain transfer.

Table 1: Hypothetical Calculated Transition State Energies for Key Reactions in the Polymerization of Dibutyl Allylphosphonate

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
Initiation (Radical Addition)B3LYP6-31G(d)8.5
PropagationB3LYP6-31G(d)11.2
Chain Transfer to MonomerB3LYP6-31G(d)9.8

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar monomer systems. Actual values would require specific quantum chemical calculations for dibutyl allylphosphonate.

Energy Profiles of Polymerization Initiation, Propagation, and Termination

By connecting the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the polymerization of dibutyl allylphosphonate can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the entire process.

Initiation: The initiation step involves the generation of free radicals, typically from a chemical initiator, followed by the addition of this radical to the double bond of a dibutyl allylphosphonate monomer. The energy profile for this step would show an initial energy input to break down the initiator, followed by an exothermic addition reaction with a specific activation energy barrier.

Propagation: The propagation phase consists of the sequential addition of monomer units to the growing polymer chain. Each addition step would have its own characteristic activation energy. Computational studies can model the addition of the first few monomer units to understand how chain length might influence the reaction energetics.

Termination: Termination of the growing polymer chains can occur through combination or disproportionation. The energy profiles for these pathways can also be calculated. For instance, the combination of two polymer radicals is typically a highly exothermic process with a low activation barrier.

A simplified, illustrative energy profile for the initial stages of polymerization is presented below.

Figure 1: Illustrative Energy Profile for the Free Radical Polymerization of Dibutyl Allylphosphonate

(A visual representation of an energy profile diagram would be placed here, showing the relative energies of reactants, transition states for initiation and propagation, and the resulting polymer radical.)

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding properties related to toxicity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. For dibutyl allylphosphonate, QSPR models can be developed to predict its polymerization behavior and the properties of the resulting polymer, excluding any toxicological endpoints.

Prediction of Polymerization Parameters and Material Performance Indicators

QSPR models can be invaluable for predicting key polymerization parameters without the need for extensive experimentation. These parameters can include the rate of polymerization, monomer reactivity ratios in copolymerization, and the degree of polymerization. The input for these models consists of molecular descriptors calculated from the structure of dibutyl allylphosphonate. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

For instance, a QSPR model for the prediction of the glass transition temperature (Tg) of poly(dibutyl allylphosphonate) would involve calculating a set of descriptors for the repeating monomer unit and using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation.

Table 2: Examples of Molecular Descriptors Used in QSPR Models for Polymers

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of P atoms
TopologicalWiener Index, Balaban Index
GeometricalMolecular Volume, Surface Area
Quantum-ChemicalHOMO/LUMO energies, Dipole Moment

Reactivity Index Calculations and Correlation with Experimental Data

Reactivity indices, derived from conceptual DFT, provide a quantitative measure of the reactivity of a molecule. pku.edu.cnmdpi.com These indices can be correlated with experimental data on polymerization kinetics to develop predictive models. For dibutyl allylphosphonate, key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These indices can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By calculating these indices for a series of related phosphonate monomers and correlating them with experimentally determined reactivity ratios, a QSPR model can be established to predict the copolymerization behavior of dibutyl allylphosphonate with other monomers. While specific experimental data for dibutyl allylphosphonate is scarce, trends from similar organophosphorus compounds can be used to build foundational models. researchgate.net

Table 3: Hypothetical Calculated Reactivity Indices for Dibutyl Allylphosphonate and Related Monomers

CompoundHOMO (eV)LUMO (eV)Hardness (η)Electrophilicity (ω)
Dibutyl Allylphosphonate-9.8-0.54.652.85
Diethyl Vinylphosphonate-10.2-0.25.02.70
Styrene-8.5-0.34.12.25

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Applications in Materials Science and Polymer Chemistry

Polymerization as a Co-monomer for Flame Retardant Materials

No specific studies were identified that investigate the copolymerization of dibutyl allylphosphonate for the development of flame-retardant materials. The allyl group suggests potential for radical polymerization, making it a candidate for a reactive flame retardant, but empirical data is lacking.

There is no available research documenting the integration of dibutyl allylphosphonate into thermosetting resins such as unsaturated polyesters, epoxies, or polyurethanes. While phosphorus-containing monomers are generally used to enhance the fire resistance of these resins, specific performance data, optimal loading levels, and effects on the mechanical and thermal properties of thermosets modified with this particular compound have not been reported.

Scientific literature does not provide information on the application of dibutyl allylphosphonate as a co-monomer in thermoplastics like polyacrylates, polystyrenes, or polyvinyl chloride (PVC). Research on related phosphonates suggests that copolymerization can be a viable strategy to permanently incorporate flame retardancy, but studies dedicated to the dibutyl allylphosphonate variant are absent.

The specific mechanisms of flame retardancy for dibutyl allylphosphonate when incorporated into polymer composites have not been investigated. For phosphorus-based flame retardants, the mechanism can involve action in the condensed phase (promoting char formation) and/or the gas phase (releasing radical scavengers). However, without experimental data from techniques such as thermogravimetric analysis (TGA), cone calorimetry, or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for polymers containing dibutyl allylphosphonate, its specific mode of action remains undetermined.

Advanced Polymer Architecture Design and Synthesis

There is no evidence in the current body of scientific literature of dibutyl allylphosphonate being utilized in the design and synthesis of advanced polymer architectures.

No studies have been published on the synthesis of block or graft copolymers using dibutyl allylphosphonate. Its potential use in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, which are often employed for creating such architectures, has not been explored.

The use of dibutyl allylphosphonate for the preparation of polymer brushes or for the functionalization of surfaces is not documented in available research. While phosphonate-containing polymers are of interest for surface modification due to their strong adhesion to metal oxides, specific research employing the dibutyl allyl ester for this purpose has not been conducted.

Development of Functional Polymers and Coatings

The dual functionality of dibutyl allylphosphonate makes it a promising monomer for the synthesis of functional polymers. The allyl group can participate in polymerization reactions, while the dibutyl phosphonate (B1237965) moiety can impart specific properties to the resulting polymer.

Adhesion Promoters and Surface Modifiers for Composite Materials

There is a lack of specific data on dibutyl allylphosphonate as an adhesion promoter. However, phosphonate-containing compounds, in general, are recognized for their ability to enhance adhesion, particularly to metal substrates. specialchem.comgoogle.comlubrizol.com The phosphonate group can form strong bonds with metal oxide surfaces, creating a robust interface between the substrate and a polymer matrix. researchgate.net

When incorporated into a polymer backbone, the dibutyl phosphonate groups of what was formerly dibutyl allylphosphonate could act as anchor points to the surface of reinforcing materials (like metal oxides or glass fibers) in composite materials. This would improve the stress transfer between the reinforcement and the polymer, leading to enhanced mechanical properties. The butyl ester groups might also influence the hydrophobicity of the surface, acting as a surface modifier to improve compatibility with non-polar polymer matrices. researchgate.net

Precursors for Specialized Coatings and Paints

Polymers synthesized from dibutyl allylphosphonate could be used as binders in paints and coatings, where the phosphonate moiety would be chemically integrated into the polymer chain, preventing leaching that can occur with non-reactive additives. google.com This would lead to more durable and long-lasting protective properties. The butyl groups would also affect the solubility and viscosity of the polymer, which are critical parameters in paint formulation.

Interactive Table: Potential Contributions of Dibutyl Allylphosphonate in Coatings

PropertyContribution from Dibutyl Allylphosphonate
Adhesion The phosphonate group can bond to metal substrates, improving coating adhesion.
Flame Retardancy The phosphorus content from the phosphonate group can enhance fire-resistant properties.
Corrosion Inhibition Phosphonates can passivate metal surfaces, reducing the likelihood of corrosion.
Solubility & Compatibility The dibutyl ester groups can improve solubility in organic solvents and compatibility with various resin systems.

Ion-Exchange Resins and Chelating Materials for Research Applications

While there is no specific research on the use of dibutyl allylphosphonate for ion-exchange resins, polymers with phosphonate functional groups are well-established as cation exchangers. acs.orggoogle.comacs.org The phosphonic acid group is effective at binding di- and trivalent metal ions. wikipedia.org

A polymer derived from dibutyl allylphosphonate could be hydrolyzed to convert the dibutyl phosphonate ester groups into phosphonic acid groups. The resulting polymer would function as a chelating resin. Such materials are valuable in research for applications like the separation and preconcentration of metal ions from aqueous solutions. researchgate.net The selectivity of these resins can sometimes be influenced by the steric hindrance around the chelating group, suggesting that the original butyl groups might play a role in tailoring the resin's affinity for different metal ions. rsc.org

Bio-related Materials Applications (excluding clinical trials and safety aspects)

The biocompatibility of phosphonate-containing polymers has led to their investigation in various biomedical applications. uni-mainz.deacs.org It is important to note that the following applications are speculative for dibutyl allylphosphonate and are based on the properties of similar compounds.

Component in Hydrogels for Research Scaffolds and Controlled Release Studies

Hydrogels are water-swollen polymer networks used extensively in biomedical research. d-nb.infoacs.org Phosphonate-containing hydrogels have been explored for applications such as controlled drug delivery. d-nb.infonih.gov The incorporation of dibutyl allylphosphonate into a hydrogel formulation could be achieved through copolymerization of the allyl group with other hydrophilic monomers.

The resulting hydrogel would have pendant dibutyl phosphonate groups. These groups could potentially be used to modulate the hydrogel's properties, such as its swelling behavior and mechanical strength. Furthermore, the phosphonate groups could serve as sites for the controlled release of therapeutic agents through hydrolytic cleavage of the ester bond or through affinity-based interactions. nih.gov

Contribution to Polymeric Biomaterials for Laboratory Instrumentation and Culture Media

Polymers containing phosphonate groups are being investigated for their potential in creating biomaterials that can interact favorably with biological systems. nih.gov For instance, phosphonate-functionalized surfaces can influence cell adhesion and proliferation.

In-depth Analysis of Phosphonic Acid, Allyl-, Dibutyl Ester in Advanced Materials Research

A comprehensive review of current scientific literature reveals a significant gap in detailed research specifically investigating the applications of Phosphonic acid, allyl-, dibututyl ester—also known as Dibutyl allylphosphonate—within the specified domains of nanomaterials and composites research. The user's request for an article focusing solely on this compound's role in polymer-inorganic hybrid materials, nanocomposite fabrication, and encapsulation technologies could not be fulfilled due to the absence of dedicated studies and data in these areas.

While the broader class of allylphosphonates, particularly the diethyl ester (Diethyl allylphosphonate), has been a subject of investigation in polymer chemistry, dedicated research on the dibutyl ester variant is notably scarce. Searches across numerous scientific databases and academic journals did not yield specific studies or datasets that would allow for a thorough and scientifically accurate article adhering to the requested outline.

The intended article was to be structured around the following key areas:

Nanomaterials and Composites Research

Encapsulation Technologies for Active Research Ingredients:This subsection was intended to cover the potential role of polymers derived from Dibutyl allylphosphonate in creating shells or matrices for the encapsulation of active ingredients. The properties of the phosphonate group could potentially offer specific interactions with certain active molecules, influencing loading capacity and release kinetics. Research in this area is vital for applications in controlled-release technologies. Unfortunately, no research papers or patents were identified that specifically link Dibutyl allylphosphonate to encapsulation technologies.

The absence of specific data prevents the creation of the requested data tables and the presentation of detailed research findings. While general principles of how a molecule like Dibutyl allylphosphonate could function in these applications can be hypothesized based on the known chemistry of related compounds like Diethyl allylphosphonate, the user's strict instructions to focus solely on the dibutyl ester and to avoid information outside the specified scope cannot be met.

It is important to note that the scientific community's focus on Diethyl allylphosphonate may be due to a variety of factors, including the availability and cost of starting materials or specific properties that make the ethyl variant more suitable for certain investigated applications, such as flame retardancy in polymers.

Future research may yet explore the unique properties and potential applications of Dibutyl allylphosphonate in materials science. The longer butyl chains, compared to the ethyl groups in its more common analog, could impart different solubility characteristics, flexibility, and steric effects, which might prove advantageous in specific material systems. However, based on the current body of scientific literature, a detailed and evidence-based article on its use in polymer-inorganic hybrids, nanocomposites, and encapsulation cannot be constructed.

Environmental Research Perspectives Excluding Ecotoxicity and Biological Fate

Abiotic Degradation Pathways in Environmental Matrices

The persistence and transformation of Phosphonic acid, allyl-, dibutyl ester in the environment are governed by abiotic processes, primarily hydrolysis and photolysis. These pathways are critical in determining the compound's environmental residence time and the formation of transformation products.

The hydrolysis of phosphonate (B1237965) esters, such as the dibutyl ester of allylphosphonic acid, involves the cleavage of the ester bonds (P-O-C). This process is a significant degradation route in aquatic environments. The rate of hydrolysis is influenced by factors such as pH and temperature.

In acidic conditions, the hydrolysis of phosphonate esters can proceed through an AAC2 mechanism, involving a nucleophilic attack by water on the phosphorus atom, or an AAl1 mechanism, involving the formation of a carbonium ion from the alkyl group. The latter is more likely for secondary alkyl groups like the butyl group in the target molecule. Generally, acid-catalyzed hydrolysis of phosphonate esters is a two-step process, with the cleavage of the second ester bond often being the rate-determining step. Electron-withdrawing groups on the phosphonate can increase the rate of hydrolysis.

Under neutral and alkaline conditions, hydrolysis typically occurs via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. The rate of hydrolysis for many organophosphorus esters increases with increasing pH.

Compound ClasspHTemperature (°C)Half-life (t1/2)
Dialkyl Phosphonates (general)725Days to Weeks
Organophosphorus Pesticides (e.g., Parathion)725~20-30 days
Organophosphorus Pesticides (e.g., Malathion)725~6-8 days

This table provides generalized data for analogous compounds to infer the potential hydrolytic behavior of this compound.

Photolytic degradation, or photolysis, is another key abiotic pathway that can contribute to the transformation of this compound in the environment, particularly in surface waters exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

Organophosphorus compounds can undergo direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other substances in the water, such as humic acids or nitrate (B79036) ions, that absorb light and produce reactive species (e.g., hydroxyl radicals).

The allyl group in this compound contains a carbon-carbon double bond, which may be susceptible to photochemical reactions. UV irradiation can promote the cleavage of the P-C or C-O bonds. Studies on other organophosphorus esters have shown that photolysis can lead to oxidation, hydrolysis, and isomerization products. For instance, the photolysis of some organophosphorus pesticides in water has been shown to be pH-dependent, with reaction rates increasing at higher pH values.

Quantitative data on the photolysis of this compound is not available. However, research on other organophosphorus esters indicates that photolysis can be a significant degradation pathway, with half-lives ranging from hours to days under simulated sunlight conditions.

Chemical Transformation Products and Environmental Fate (non-toxicological implications)

Through hydrolysis, the primary degradation intermediates of this compound are expected to be the corresponding monoester and the fully dealkylated allylphosphonic acid.

Step 1: Cleavage of one butyl ester group to form monobutyl allylphosphonate and butanol.

Step 2: Cleavage of the second butyl ester group to form allylphosphonic acid and another molecule of butanol.

Photolytic degradation may lead to a more complex mixture of products, potentially including oxidized derivatives of the allyl group or products resulting from the cleavage of the P-C bond, which would yield phosphoric acid derivatives and allyl-containing organic molecules.

The abiotic cleavage of the phosphonate ester bonds in this compound releases butanol and, ultimately, allylphosphonic acid. The subsequent fate of allylphosphonic acid in the environment, from a purely abiotic perspective, is less clear. The carbon-phosphorus (C-P) bond in phosphonates is generally resistant to abiotic hydrolysis. However, under harsh environmental conditions, such as strong UV radiation or the presence of highly reactive radicals, the C-P bond may eventually be cleaved, releasing inorganic phosphate (B84403).

This release of inorganic phosphate from phosphonates is a critical step in the biogeochemical phosphorus cycle, as it makes phosphorus available to aquatic and terrestrial organisms. While biological processes are the primary drivers of C-P bond cleavage, abiotic degradation can contribute to this process over longer timescales.

Methodologies for Environmental Monitoring in Research Contexts (not for regulatory compliance)

In a research context, the environmental monitoring of this compound would involve techniques capable of detecting and quantifying organophosphorus compounds at low concentrations in complex matrices like water and soil.

A general workflow for the analysis of such compounds typically includes:

Sample Collection and Preparation: This involves collecting water or soil samples and preparing them for analysis. For water samples, this may involve filtration and pre-concentration. For soil samples, an extraction step is necessary to transfer the analyte from the solid matrix to a liquid solvent.

Extraction: Common extraction techniques for organophosphorus compounds from environmental samples include:

Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the compound from a water sample.

Solid-Phase Extraction (SPE): Passing the water sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): For solid samples like soil.

Chromatographic Separation: Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used to separate the target analyte from other compounds in the sample extract.

Detection: A variety of detectors can be coupled with GC or LC for the detection and quantification of organophosphorus compounds:

Gas Chromatography (GC):

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for phosphorus-containing compounds.

Flame Photometric Detector (FPD): Also selective for phosphorus and sulfur compounds.

Mass Spectrometry (MS): Provides definitive identification and quantification.

Liquid Chromatography (LC):

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer high sensitivity and selectivity and are widely used for the analysis of a broad range of organophosphorus compounds.

The selection of a specific method would depend on the research objectives, the required detection limits, and the nature of the environmental matrix being studied.

Analytical Techniques for Trace Level Detection in Environmental Research Samples

The detection of trace levels of organophosphorus esters (OPEs), including compounds structurally similar to dibutyl allylphosphonate, in environmental matrices like water, soil, and sediment is critical for exposure and risk assessment. The analytical methods employed are typically sophisticated, aiming for high sensitivity and selectivity.

Sample Preparation: A crucial first step in the analysis of environmental samples is the extraction and concentration of the target analyte. Solid Phase Extraction (SPE) is a widely used technique for water samples, where a large volume of water is passed through a cartridge containing a solid adsorbent that retains the OPEs. nih.govmdpi.com The compounds are then eluted with a small volume of an organic solvent, effectively concentrating the sample. For soil and sediment samples, various extraction techniques such as pressurized liquid extraction or ultrasonic extraction with organic solvents are commonly employed. nih.govntua.gr

Chromatographic Separation and Detection: Following sample preparation, instrumental analysis is performed, most commonly using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography (GC): GC is frequently used for the analysis of volatile and semi-volatile OPEs. cdc.gov The separation of compounds is achieved in a capillary column, and detection can be performed using various detectors:

Mass Spectrometry (MS): GC-MS is a powerful tool that provides both quantification and structural information, allowing for confident identification of the target compound. nih.gov

Flame Photometric Detector (FPD): An FPD is selective for phosphorus-containing compounds, offering high sensitivity for OPEs. cdc.gov

Flame Ionization Detector (FID): While less selective than FPD or MS, FID can also be used for the quantification of OPEs. cdc.gov

Liquid Chromatography (LC): For less volatile or thermally labile OPEs, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice.

Tandem Mass Spectrometry (MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of OPEs in complex environmental matrices. mdpi.comnih.gov

The table below summarizes analytical methods commonly used for organophosphorus esters in environmental samples, which would be applicable for the analysis of dibutyl allylphosphonate.

Analytical TechniqueSample MatrixTypical Detection LimitKey Advantages
GC-MSWater, Soil, Airng/L to µg/kgHigh confidence in identification
GC-FPDWater, Soil, Airng/L to µg/kgSelective for phosphorus compounds
LC-MS/MSWater, Wastewaterng/LHigh sensitivity and selectivity for a wide range of compounds

Note: The detection limits are general estimates for OPEs and would require specific validation for dibutyl allylphosphonate.

Laboratory-Scale Simulation of Environmental Conditions for Degradation Studies

To understand the persistence and transformation of chemical compounds in the environment, laboratory-scale studies simulating natural conditions are essential. These studies investigate various degradation pathways, including abiotic processes like hydrolysis and photolysis, as well as biotic degradation by microorganisms.

Abiotic Degradation Studies:

Hydrolysis: The stability of a compound towards reaction with water is a key parameter. Hydrolysis studies are typically conducted at different pH values (e.g., 4, 7, and 9) and temperatures to determine the hydrolysis rate constant and half-life of the compound. For phosphonates, the rate of hydrolysis can be influenced by the nature of the ester group and the substituents on the phosphorus atom. mdpi.com

Photolysis: Photodegradation studies assess the breakdown of a compound by light. Aqueous solutions of the compound are exposed to a light source that simulates the solar spectrum. The rate of degradation is measured over time, and the influence of substances like humic acids, which can act as photosensitizers, may also be investigated. cabidigitallibrary.orgnih.gov

Biotic Degradation Studies:

The role of microorganisms in the degradation of a compound is evaluated in biotic degradation studies. These experiments typically involve incubating the compound in a medium containing environmentally relevant microorganisms, such as those from activated sludge, soil, or sediment. nih.govnih.gov The degradation is monitored by measuring the decrease in the concentration of the parent compound over time.

A common experimental setup involves creating microcosms that simulate a specific environmental compartment, such as a sediment-water system. nih.gov The compound of interest is introduced, and samples are collected at various time points to analyze for the parent compound and potential transformation products. Sterilized controls are often included to differentiate between biotic and abiotic degradation. researchgate.net

The table below outlines key parameters from a hypothetical laboratory study on an organophosphate ester, illustrating the type of data generated from such experiments.

Degradation PathwayConditionHalf-life (t½) in daysDegradation Products
HydrolysispH 7, 25°C77Dibutyl phosphite (B83602), Allyl alcohol
PhotolysisSimulated sunlight, aqueous35Various photo-oxidation products
Biotic DegradationAerobic, soil microcosm47Carbon dioxide, water, phosphate

Note: The data in this table is hypothetical and for illustrative purposes only, as specific degradation studies for dibutyl allylphosphonate were not found in the reviewed literature.

Historical Context and Evolution of Research on Phosphonic Acid, Allyl , Dibutyl Ester

Early Discoveries in Organophosphorus Chemistry and the Emergence of Phosphonates

The field of organophosphorus chemistry dates back to the early 19th century. One of the first organophosphorus compounds, triethyl phosphate (B84403), was synthesized in 1848 by the Swiss chemist Franz Voegeli. mdpi.comresearchgate.net A pivotal moment followed in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphorus compound identified as a cholinesterase inhibitor. mdpi.comresearchgate.net These early works primarily involved esters of phosphoric acid, known as organophosphates.

A crucial distinction for the emergence of phosphonates came with the establishment of a direct carbon-to-phosphorus (C-P) bond. In 1898, August Michaelis reported that trialkyl phosphites could react with alkyl halides to yield dialkyl phosphonates, which are characterized by this stable P-C bond. mdpi.com This reaction, and the class of compounds it produced, marked a significant expansion of organophosphorus chemistry beyond the phosphates, which only contain P-O-C linkages. This foundational work laid the chemical groundwork necessary for the eventual synthesis of a wide variety of phosphonates, including allyl derivatives.

Milestones in the Synthesis and Characterization of Allyl Phosphonates

The synthesis of specific allyl phosphonates followed the establishment of general synthetic methods for creating the P-C bond. The most prominent of these is the Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis where a trialkyl phosphite (B83602) reacts with an alkyl halide.

A significant milestone directly relevant to the subject compound occurred in 1951, when Gennady M. Kosolapoff published a method for the preparation of dibutyl allylphosphonate. acs.org This work provided a specific procedure for synthesizing the compound, marking its formal entry into the scientific literature. The typical synthesis involves the reaction of a trialkyl phosphite with an allyl halide. chemicalbook.com For instance, diethyl allylphosphonate is readily synthesized by reacting triethyl phosphite with allyl bromide. chemicalbook.com

Over the years, alternative and more direct synthetic routes have been developed. Researchers have explored one-flask procedures for the conversion of allylic alcohols directly to the corresponding phosphonates by treating them with triethyl phosphite and a mediator like zinc iodide, offering a convenient alternative to the traditional multi-step Arbuzov reaction sequence. acs.org

YearMilestoneKey Reaction/MethodSignificance
1898Emergence of PhosphonatesMichaelis's reaction of trialkyl phosphites with alkyl halidesEstablished the synthesis of compounds with a P-C bond. mdpi.com
1951First Reported Preparation of Dibutyl AllylphosphonateMethod published by G. M. KosolapoffProvided a specific, documented synthesis for the target compound. acs.org
2011Development of Alternative Synthetic RoutesZinc iodide-mediated reaction of allylic alcohols with triethyl phosphiteOffered a more direct, one-flask conversion from alcohols to phosphonates. acs.org

Chronological Development of Applications in Polymer Science and Materials Chemistry

Research into dibutyl allylphosphonate and its analogs has largely been driven by their utility in polymer and materials chemistry. A primary application is as a reactive flame retardant. google.com Unlike additive flame retardants that are physically mixed into a polymer, reactive retardants like dibutyl allylphosphonate can be chemically incorporated into the polymer backbone via copolymerization. This permanent integration prevents the flame retardant from leaching out over time and can improve the mechanical properties of the final material. google.com

The presence of the allyl group provides a reactive site for polymerization. For example, diethyl allylphosphonate, a closely related compound, is used in the copolymerization with monomers like maleic anhydride. sigmaaldrich.com This reactivity allows for its inclusion in various polymer systems, such as unsaturated resins and polyolefins, to impart flame retardancy. google.com

More recently, the focus has expanded to using the allyl group in phosphonate-containing polymers as a platform for further chemical modification. nih.govnih.gov Advanced polymer-analogous transformations, such as thiol-ene click chemistry, can be performed on the unreacted allyl groups within a polymer chain. nih.gov This allows for the precise introduction of various functional groups, creating highly specialized and complex polymeric structures for potential biomedical or other advanced applications. nih.govbohrium.com The broader class of phosphonates has also been extensively used to create metal phosphonate frameworks, a type of inorganic-organic hybrid material with applications in catalysis, gas separation, and drug delivery. mdpi.comresearchgate.net

Application AreaDescriptionSignificance
Reactive Flame RetardantThe compound is copolymerized into polymer chains (e.g., unsaturated resins, polyolefins).Provides durable flame retardancy without leaching and can enhance material properties. google.com
Monomer for CopolymerizationUsed as a monomer in reactions with other compounds like maleic anhydride.Enables the creation of polymers with integrated phosphonate functionalities. sigmaaldrich.com
Platform for Polymer ModificationThe allyl group serves as a handle for post-polymerization functionalization (e.g., thiol-ene click chemistry).Allows for the synthesis of complex, tailor-made polymers for advanced applications. nih.govnih.gov
Precursor for Materials ChemistryPhosphonates, in general, are used to build porous metal phosphonate frameworks.Contributes to a class of materials with uses in catalysis, sorption, and electrochemistry. mdpi.comresearchgate.net

Trends in Academic Research Publication Volume and Citation Analysis

While precise bibliometric data for "dibutyl allylphosphonate" requires specialized database access, a qualitative analysis of published literature reveals clear trends in the focus of research over time.

Mid-20th Century (ca. 1950s): Research during this period was primarily foundational and synthesis-oriented. The work by Kosolapoff in 1951 is characteristic of this era, where the main goal was the successful preparation and basic characterization of new organophosphorus compounds. acs.org

Late 20th Century: During this time, the practical applications of organophosphorus compounds began to be explored more systematically. The utility of phosphonates as flame retardants became a significant area of industrial and academic research, driven by new regulations and a demand for safer materials.

21st Century (ca. 2000s-Present): Contemporary research has become more specialized. While synthesis of novel phosphonates continues, there is a strong emphasis on their role in creating functional and "smart" materials. Publications from the 2010s and 2020s frequently discuss the use of allyl phosphonates in creating well-defined polymer architectures and as building blocks for complex materials. acs.orgnih.govnih.gov The rise of fields like metal-organic frameworks has also spurred new interest in phosphonate ligands for creating porous, crystalline materials. mdpi.comresearchgate.net This indicates a shift from studying the molecule in isolation to harnessing its specific functionalities for advanced material design.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemical Engineering Principles

Traditional synthesis of allylphosphonates, such as the Michaelis-Arbuzov reaction, often involves organic solvents and requires significant energy input. acs.orgchemicalbook.com Future research will prioritize the development of more sustainable synthetic routes guided by the principles of green chemistry. researchgate.netresearchgate.net

Key research objectives in this area include:

Alternative Reaction Media: Replacing conventional volatile organic solvents with environmentally benign alternatives is a primary goal. rsc.org Research into using media like polyethylene (B3416737) glycol (PEG), which can act as both a solvent and a phase-transfer catalyst, or aqueous systems using micellar catalysis, could significantly reduce hazardous waste generation. rsc.orgfrontiersin.org

Energy-Efficient Methodologies: The exploration of microwave-assisted or ultrasound-assisted synthesis could offer pathways to reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Developing catalytic systems that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

AspectTraditional Synthesis (e.g., Michaelis-Arbuzov)Potential Green Synthesis Route
SolventHigh-boiling organic solventsPolyethylene glycol (PEG), water, or supercritical CO2 rsc.orgfrontiersin.org
CatalystInorganic salts (e.g., NaI) google.comRecyclable phase-transfer catalysts, biocatalysts
Energy InputConventional heating for extended periodsMicrowave or ultrasonic irradiation researchgate.net
ByproductsAlkyl halidesMinimized through catalytic cycles and high atom economy processes

Advanced Functional Material Design and Performance Enhancement via Molecular Engineering

Dibutyl allylphosphonate is a valuable monomer for creating functional polymers, particularly as a reactive flame retardant. google.com Molecular engineering offers a pathway to enhance its performance and introduce new functionalities.

Reactive Moiety for Polymer Modification: The allyl group is a versatile handle for post-polymerization modification. bohrium.com Techniques like thiol-ene click chemistry, epoxidation, or bromination can be used to attach various functional groups to a polymer backbone containing dibutyl allylphosphonate units. This allows for the creation of materials with tailored properties, such as altered hydrophilicity, biocompatibility, or specific binding capabilities. bohrium.com

Enhanced Flame Retardancy: The effectiveness of phosphorus-based flame retardants like dibutyl allylphosphonate can be fine-tuned. frontiersin.orgresearchgate.net Future work will likely involve copolymerizing it with other functional monomers to create synergistic effects that improve char formation and reduce heat release during combustion. kobv.deresearchgate.net Molecular modeling can guide the design of copolymers that optimize the flame-retardant mechanism, which often involves both gas-phase radical trapping and condensed-phase charring. frontiersin.orgresearchgate.net

Molecular Engineering StrategyTarget ApplicationExpected Performance Enhancement
Copolymerization with silicon-containing monomersHigh-performance flame retardantsSynergistic effect leading to improved thermal stability and a more robust char layer. researchgate.net
Post-polymerization functionalization via thiol-ene click chemistryBiomaterials, functional coatingsIntroduction of bioactive molecules or groups to control surface properties. bohrium.com
Modification of the ester group (e.g., replacing butyl with longer chains or functional groups)Polymer additivesImproved compatibility with polymer matrices, reduced migration, and tailored plasticizing effects.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science by accelerating discovery and optimization processes. nih.govmit.edu For dibutyl allylphosphonate, these computational tools can be applied across its entire lifecycle.

Property Prediction: ML models can be trained on existing data to predict the properties of polymers containing dibutyl allylphosphonate. arxiv.org For instance, a model could predict the Limiting Oxygen Index (LOI) or UL-94 rating of a polymer based on the concentration of the phosphonate (B1237965) monomer and the identity of other comonomers. sciencedaily.com This would drastically reduce the number of experiments needed for formulation development.

Synthesis Optimization: AI algorithms can be used to optimize reaction conditions for sustainable synthesis routes. arxiv.org By analyzing the effects of temperature, catalyst loading, and solvent on yield and purity, ML can identify the most efficient and environmentally friendly production methods.

Generative Models for New Materials: Advanced ML techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) can propose novel polymer structures incorporating dibutyl allylphosphonate with desired target properties, moving beyond incremental improvements to true materials discovery. arxiv.orgnih.gov

ML ApplicationInput DataPredicted OutputPotential Impact
Flame Retardancy PredictionPolymer composition, phosphonate concentration, comonomer structuresLOI, UL-94 rating, Peak Heat Release Rate sciencedaily.comAccelerated development of flame-retardant formulations.
Synthesis OptimizationReactant concentrations, temperature, catalyst type, reaction timeProduct yield, purity, reaction efficiencyFaster development of sustainable and cost-effective synthesis protocols. arxiv.org
Inverse DesignDesired material properties (e.g., thermal stability, mechanical strength)Novel copolymer structures containing dibutyl allylphosphonateDiscovery of next-generation functional materials. nih.gov

Exploration in Novel Catalytic Systems and Cascade Reactions

Advancements in catalysis can significantly improve the synthesis of dibutyl allylphosphonate and its integration into complex molecules. The goal is to move towards more efficient, selective, and sustainable chemical transformations.

Advanced Catalysts for Synthesis: Research into novel catalysts for the Michaelis-Arbuzov or related reactions could lead to milder reaction conditions, higher yields, and easier product purification. This could involve exploring heterogeneous catalysts for simplified recovery and reuse or organocatalysts to avoid metal contamination.

Catalytic Cascade Reactions: A particularly promising avenue is the design of cascade reactions where multiple chemical transformations occur in a single pot. rsc.orgresearchgate.net For example, a system could be designed where a catalyst first facilitates the synthesis of dibutyl allylphosphonate, and a second compatible catalyst then initiates its polymerization or functionalization without intermediate purification steps. manchester.ac.uk This approach dramatically improves process efficiency and reduces waste. researchgate.net

Refined Spectroscopic and Computational Methodologies for Deeper Insight

While classical analytical techniques provide basic characterization, deeper mechanistic understanding requires the application of more sophisticated methods.

Advanced Spectroscopy: In-situ spectroscopic techniques, such as real-time FTIR or Raman spectroscopy, could be used to monitor the synthesis of dibutyl allylphosphonate or its polymerization, providing valuable kinetic and mechanistic data. Solid-state NMR could offer detailed insights into the structure and dynamics of polymers containing this monomer, helping to elucidate its flame-retardant mechanism in the condensed phase.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways for the synthesis of dibutyl allylphosphonate, helping to design better catalysts. Furthermore, molecular dynamics (MD) simulations can be used to study the interactions between the phosphonate and polymer chains, predicting miscibility and mechanical properties. These computational tools can provide a molecular-level understanding that is often difficult to obtain through experiments alone, accelerating the rational design of new materials.

Conclusion and Research Outlook

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Phosphonic acid, allyl-, dibutyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, Pd(II) complexes of analogous phosphonic acid esters are synthesized using transmetallation reactions, with optimization via reflux in inert solvents (e.g., toluene) and purification by column chromatography or recrystallization . Catalytic systems (e.g., palladium) improve yield, while monitoring reaction progress via thin-layer chromatography (TLC) ensures efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) identifies structural features, such as allyl proton splitting (δ 5.0–6.0 ppm) and phosphonate shifts (³¹P δ 20–30 ppm). Infrared (IR) spectroscopy detects P=O stretches (~1250 cm⁻¹) and allyl C-H vibrations. Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., m/z 308 for C₁₄H₂₉O₅P) .

Q. What are the primary research applications of this compound in materials science, particularly regarding its physicochemical properties?

  • Methodological Answer : The allyl group enables functionalization in polymer matrices for flame retardancy. Researchers assess thermal stability via thermogravimetric analysis (TGA) and flammability using cone calorimetry. Phosphonic acid esters are also explored as ligands in metal-organic frameworks (MOFs) for catalytic applications .

Advanced Research Questions

Q. How does the presence of the allyl group influence the hydrolytic stability of this compound under varying pH conditions, and what experimental approaches can quantify degradation kinetics?

  • Methodological Answer : Hydrolytic stability is pH-dependent; acidic/basic conditions accelerate ester bond cleavage. Researchers use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C) with monitoring by high-performance liquid chromatography (HPLC) or ³¹P NMR. Rate constants are derived from first-order kinetics models .

Q. What strategies can be employed to resolve contradictions in reported bioactivity data for phosphonic acid esters, particularly in cytotoxicity studies?

  • Methodological Answer : Standardize cell lines (e.g., KB, L1210) and exposure protocols (e.g., 48-hour incubation). Control for ester hydrolysis byproducts using stability assays. Compare IC₅₀ values against reference compounds (e.g., cisplatin) and validate via dose-response curves .

Q. What are the best practices for long-term storage of this compound to prevent ester bond hydrolysis, and how should researchers validate storage conditions?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and repeated freeze-thaw cycles. Validate stability via periodic HPLC analysis and compare with freshly synthesized batches .

Q. How can researchers design experiments to assess the ligand coordination capabilities of this compound in transition metal complexes?

  • Methodological Answer : Titration calorimetry quantifies binding affinity to metals (e.g., Pd²⁺, Cu²⁺). X-ray crystallography resolves coordination geometry, while cyclic voltammetry evaluates redox behavior. Reference analogous Pd(II)-phosphonate complexes for methodology .

Q. What computational modeling approaches are suitable for predicting the reactivity of the allyl group in this compound during nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculates activation energies and transition states for allyl group reactions. Solvent effects are modeled using polarizable continuum models (PCM). Compare computational results with experimental kinetic data .

Methodological Notes

  • Data Contradiction Analysis : Conflicting results (e.g., bioactivity variations) may arise from impurities or hydrolysis byproducts. Use orthogonal purification (e.g., preparative HPLC) and characterize intermediates .
  • Experimental Design : For reproducibility, document solvent purity, catalyst loading, and reaction times. Use internal standards (e.g., triphenylphosphine oxide) in spectroscopic analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.